molecular formula C18H20FN3S B5575649 N-benzyl-4-(2-fluorophenyl)piperazine-1-carbothioamide

N-benzyl-4-(2-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B5575649
M. Wt: 329.4 g/mol
InChI Key: OPDQENDKMQYWAZ-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-fluorophenyl)piperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of both benzyl and fluorophenyl groups in its structure makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(2-fluorophenyl)piperazine-1-carbothioamide typically involves the reaction of 4-(2-fluorophenyl)piperazine with benzyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures, to facilitate the formation of the carbothioamide linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-(2-fluorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-benzyl-4-(2-fluorophenyl)piperazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-fluorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

    4-(2-fluorophenyl)piperazine: Shares the fluorophenyl-piperazine core but lacks the benzyl and carbothioamide groups.

    N-benzylpiperazine: Contains the benzyl-piperazine structure but lacks the fluorophenyl and carbothioamide groups.

    4-(2-chlorophenyl)piperazine-1-carbothioamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness: N-benzyl-4-(2-fluorophenyl)piperazine-1-carbothioamide is unique due to the presence of both benzyl and fluorophenyl groups, which can impart distinct chemical and biological properties. The combination of these groups in a single molecule can enhance its reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

N-benzyl-4-(2-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3S/c19-16-8-4-5-9-17(16)21-10-12-22(13-11-21)18(23)20-14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDQENDKMQYWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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